3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid
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Overview
Description
3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid is an organic compound that features a unique combination of a cyclopropyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with a nitrile oxide precursor, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of a base such as sodium bicarbonate and a solvent like methanol at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-1,4-benzodioxanes: These compounds also feature a cyclopropyl group and have similar chemical properties.
Spiro cyclopropanes: These compounds contain a spirocyclic structure with a cyclopropane ring and are used in various chemical applications.
Uniqueness
3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to the presence of both a cyclopropyl group and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H8N2O3 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-7(2-3-7)6-8-4(5(10)11)12-9-6/h2-3H2,1H3,(H,10,11) |
InChI Key |
DCIVNBOXRZNMFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=NOC(=N2)C(=O)O |
Origin of Product |
United States |
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